molecular formula C18H18ClN3O2S B3038508 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine CAS No. 866049-86-7

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine

Cat. No.: B3038508
CAS No.: 866049-86-7
M. Wt: 375.9 g/mol
InChI Key: QWWQOLTZRNUVDM-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core substituted with a 2-chlorobenzyl group, two methoxy groups, and a methylsulfanyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions, where the quinazoline core is reacted with 2-chlorobenzyl halides in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Thiomethylation: The methylsulfanyl group can be introduced by reacting the intermediate with methylthiolating agents such as methylthiol chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the quinazoline core, using reducing agents such as lithium aluminum hydride.

    Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    9-(2-chlorobenzyl)adenine: Similar in structure but with an adenine core.

    9-(2-methylbenzyl)adenine: Similar but with a methyl group instead of a chlorine atom.

    9-(2-methoxybenzyl)adenine: Similar but with a methoxy group instead of a chlorine atom.

Uniqueness

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of methoxy, methylsulfanyl, and 2-chlorobenzyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-methylsulfanylquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-23-15-8-12-14(9-16(15)24-2)21-18(25-3)22(17(12)20)10-11-6-4-5-7-13(11)19/h4-9,20H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWQOLTZRNUVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140437
Record name 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866049-86-7
Record name 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866049-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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